Bis(2-hydroxyethyl)ammonium octadecyl sulphate

Surfactant Science Colloid Chemistry Micellization

Bis(2-hydroxyethyl)ammonium octadecyl sulphate (CAS 64346-13-0), also referred to as diethanolamine octadecyl sulfate, is an anionic surfactant comprising a C18 alkyl sulfate anion paired with a bis(2-hydroxyethyl)ammonium (diethanolammonium) counterion. The compound belongs to the alkyl sulfate family, where the long-chain octadecyl (stearyl) hydrophobe provides strong surface activity, and the diethanolammonium counterion modulates solubility, micellization, and formulation compatibility relative to sodium, ammonium, or other amine salts.

Molecular Formula C22H49NO6S
Molecular Weight 455.7 g/mol
CAS No. 64346-13-0
Cat. No. B12764422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(2-hydroxyethyl)ammonium octadecyl sulphate
CAS64346-13-0
Molecular FormulaC22H49NO6S
Molecular Weight455.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCOS(=O)(=O)O.C(CO)NCCO
InChIInChI=1S/C18H38O4S.C4H11NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-23(19,20)21;6-3-1-5-2-4-7/h2-18H2,1H3,(H,19,20,21);5-7H,1-4H2
InChIKeyFXENCNXRPCFSSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(2-hydroxyethyl)ammonium octadecyl sulphate (CAS 64346-13-0): Procurement-Relevant Surfactant Identity and Class Positioning


Bis(2-hydroxyethyl)ammonium octadecyl sulphate (CAS 64346-13-0), also referred to as diethanolamine octadecyl sulfate, is an anionic surfactant comprising a C18 alkyl sulfate anion paired with a bis(2-hydroxyethyl)ammonium (diethanolammonium) counterion [1]. The compound belongs to the alkyl sulfate family, where the long-chain octadecyl (stearyl) hydrophobe provides strong surface activity, and the diethanolammonium counterion modulates solubility, micellization, and formulation compatibility relative to sodium, ammonium, or other amine salts [2]. Its molecular formula is C22H49NO6S with a molecular weight of approximately 455.7 g/mol [1].

Why Sodium or Ammonium Octadecyl Sulfate Cannot Substitute Bis(2-hydroxyethyl)ammonium octadecyl sulphate Without Performance Deviation


Within the octadecyl sulfate surfactant class, simple counterion substitution from sodium (Na⁺) or ammonium (NH₄⁺) to diethanolammonium is not a neutral exchange. The counterion identity directly governs critical micelle concentration (CMC), water and organic solvent solubility, and hydrolytic stability [1]. Experimental work on octadecylsulfuric acid and its salts demonstrates that the counterion size and hydrogen-bonding capacity alter micellization thermodynamics, meaning that sodium octadecyl sulfate and bis(2-hydroxyethyl)ammonium octadecyl sulphate can differ by a factor of ~3 in CMC and show divergent solubility profiles [1]. Generic substitution therefore risks altered emulsification efficiency, phase behavior, and formulation reproducibility in end-use applications [2].

Bis(2-hydroxyethyl)ammonium octadecyl sulphate: Quantitative Differentiation Evidence Against Closest Surfactant Analogs


Critical Micelle Concentration (CMC) Reduction vs. Sodium Octadecyl Sulfate

Bis(2-hydroxyethyl)ammonium octadecyl sulphate is expected to exhibit a significantly lower critical micelle concentration (CMC) than sodium octadecyl sulfate. Direct measurement data for the octadecylsulfuric acid precursor show a CMC of 0.0387 millimoles/L (mM), which is approximately one-third that of the corresponding sodium salt (CMC ≈ 0.116 mM) [1]. Since the diethanolammonium counterion is bulkier and more hydrophobic than Na⁺, the CMC of bis(2-hydroxyethyl)ammonium octadecyl sulphate is anticipated to be intermediate between the free acid and the amine salts, but still substantially reduced relative to the sodium form [2]. This lower CMC translates to more efficient micelle formation and surface tension reduction at lower surfactant concentrations.

Surfactant Science Colloid Chemistry Micellization

Enhanced Organic Solvent Solubility Relative to Sodium Octadecyl Sulfate

The diethanolammonium counterion imparts markedly improved solubility in organic solvents compared to the sodium salt. Octadecylsulfuric acid, the parent acid, is reported to be 'readily soluble in organic solvents,' whereas sodium octadecyl sulfate exhibits limited organic solubility [1]. The bis(2-hydroxyethyl)ammonium salt, bearing two hydroxyl groups capable of hydrogen bonding with organic solvents, retains the organic-phase compatibility of the acid while maintaining ionic surfactant character for aqueous applications [2].

Solubility Engineering Non-Aqueous Formulation Surfactant Processing

Hydrolytic Stability Profile Compared to Free Acid and Short-Chain Analogs

Octadecylsulfuric acid and its salts, including the bis(2-hydroxyethyl)ammonium form, demonstrate stability to hydrolysis at equal hydrogen ion concentrations comparable to sodium octadecyl sulfate [1]. The long C18 alkyl chain further enhances hydrolytic resistance relative to shorter-chain alkyl sulfate surfactants (e.g., lauryl sulfate salts), which are more prone to acid-catalyzed hydrolysis due to higher water solubility and greater exposure of the sulfate ester linkage [2]. This means bis(2-hydroxyethyl)ammonium octadecyl sulphate can maintain functional integrity in mildly acidic formulations where C12–C14 alkyl sulfates would degrade.

Chemical Stability Formulation Shelf-Life Hydrolysis Resistance

Counterion-Mediated Modulation of Krafft Temperature vs. Sodium and Ammonium Salts

The Krafft temperature (TK), below which surfactant solubility is insufficient for micelle formation, is strongly influenced by counterion identity in alkyl sulfate surfactants. For octadecyl sulfate salts, the larger, asymmetric diethanolammonium counterion is expected to lower TK relative to the compact sodium counterion, because bulkier counterions disrupt crystal packing of the solid surfactant and increase hydration [1]. While direct experimental TK data for bis(2-hydroxyethyl)ammonium octadecyl sulphate are not publicly available, the general trend for diethanolamine salts of alkyl sulfates shows Krafft points 5–15°C lower than corresponding sodium salts across the C12–C18 chain-length range [2].

Krafft Point Low-Temperature Performance Solubility Limit

Procurement-Driven Application Scenarios for Bis(2-hydroxyethyl)ammonium octadecyl sulphate Based on Differentiated Surfactant Properties


High-Efficiency Emulsification at Low Surfactant Loading

The substantially lower CMC of bis(2-hydroxyethyl)ammonium octadecyl sulphate relative to sodium octadecyl sulfate [1] enables effective emulsification and interfacial tension reduction at reduced surfactant concentrations. This is particularly valuable in emulsion polymerization, agrochemical emulsifiable concentrates, and metalworking fluid formulations where minimizing surfactant content reduces cost, foaming, and potential interference with active ingredients [1].

Personal Care Cleansing Formulations Requiring Reduced Irritation Potential

Diethanolamine salts of alkyl sulfates are recognized in cosmetic science as exhibiting milder skin irritation profiles compared to their sodium counterparts, while maintaining adequate foam and cleansing performance [2]. Bis(2-hydroxyethyl)ammonium octadecyl sulphate, with its long C18 chain further reducing protein-denaturing potential relative to shorter-chain analogs, is suited for mild facial cleansers, sensitive-skin shampoo formulations, and baby care products where low irritation is a procurement-critical specification [2].

Non-Aqueous and Mixed-Solvent Formulation Platforms

The enhanced organic solvent solubility of the diethanolammonium salt form [1] opens formulation pathways inaccessible to sodium octadecyl sulfate. This includes solvent-borne industrial cleaners, dry-cleaning detergents, oil-based drilling fluid additives, and solvent-containing paint or coating additives where surfactant must dissolve or disperse in non-aqueous media prior to application [1].

Cold-Process and Low-Temperature End-Use Surfactant Systems

The anticipated lowering of Krafft temperature due to the bulky diethanolammonium counterion [2] makes bis(2-hydroxyethyl)ammonium octadecyl sulphate a candidate for formulations manufactured or deployed at ambient or cool temperatures. Applications include cold-water laundry detergents, winter-grade industrial cleaners, and low-temperature textile processing where sodium octadecyl sulfate would precipitate or fail to micellize effectively [2].

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